Cas no 1806930-24-4 (2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride)

2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride
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- インチ: 1S/C8H6ClF4NO/c9-3-4-1-2-5(10)7(6(4)14)15-8(11,12)13/h1-2H,3,14H2
- InChIKey: DZVXDCFVNRURQS-UHFFFAOYSA-N
- ほほえんだ: ClCC1C=CC(=C(C=1N)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 213
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 35.2
2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013010637-1g |
2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride |
1806930-24-4 | 97% | 1g |
1,445.30 USD | 2021-06-25 | |
Alichem | A013010637-250mg |
2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride |
1806930-24-4 | 97% | 250mg |
494.40 USD | 2021-06-25 | |
Alichem | A013010637-500mg |
2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride |
1806930-24-4 | 97% | 500mg |
790.55 USD | 2021-06-25 |
2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chlorideに関する追加情報
Introduction to 2-Amino-4-Fluoro-3-(Trifluoromethoxy)Benzyl Chloride (CAS No. 1806930-24-4)
2-Amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride (CAS No. 1806930-24-4) is a versatile and highly functionalized aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique combination of substituents: an amino group (-NH₂), a fluoro group (-F), and a trifluoromethoxy group (-OCF₃), all attached to a benzene ring, with a benzyl chloride (-CH₂Cl) moiety extending from the ring.
The benzyl chloride functional group in 2-amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride makes it particularly valuable in organic synthesis as it can undergo nucleophilic substitution reactions, enabling the introduction of various substituents at the benzylic position. This property has been exploited in the synthesis of bioactive molecules, including potential drug candidates for treating various diseases such as cancer, inflammation, and infectious diseases.
Recent studies have highlighted the importance of fluorinated aromatic compounds like 2-amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride in drug discovery due to their unique pharmacokinetic profiles, including improved bioavailability and stability. The presence of multiple electronegative groups (fluoro and trifluoromethoxy) on the benzene ring confers electronic and steric effects that can modulate the reactivity and selectivity of the compound in various chemical transformations.
The trifluoromethoxy group (-OCF₃) is known for its strong electron-withdrawing effect, which can influence the electronic properties of the aromatic ring and enhance the reactivity of the benzyl chloride group. This makes 2-amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride a valuable intermediate in the synthesis of complex molecules with tailored electronic properties.
In terms of synthesis, 2-amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored innovative methods to optimize the synthesis of this compound, focusing on improving yield, selectivity, and scalability for industrial applications.
The applications of 2-amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride extend beyond pharmaceuticals into materials science, where it can serve as a building block for constructing advanced materials with tailored optical, electronic, or mechanical properties. For instance, its use in constructing π-conjugated systems has shown promise in developing new materials for optoelectronic devices.
Moreover, the amino group in 2-amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride provides additional reactivity for further functionalization, such as amidation or alkylation reactions. This makes it a highly flexible starting material for designing molecules with diverse functionalities.
In conclusion, 2-amino-4-fluoro-3-(trifluoromethoxy)benzyl chloride (CAS No. 1806930-24-4) is a multifaceted compound with significant potential in organic synthesis and materials science. Its unique combination of functional groups and reactivity make it an invaluable tool for researchers aiming to develop novel compounds with advanced properties.
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